C-2 Lipophilicity: Hexylsulfanyl vs. Methylsulfanyl
The target compound bears a hexylsulfanyl (–S–C6H13) group at the C-2 position. The closest commercially characterized comparator with publicly reported measured logP is the 2-(methylsulfanyl) analog (ChemDiv compound Y512-7025), which has a measured logP of 3.331 . Based on the established Hansch π-contribution of approximately 0.5 log units per methylene (–CH2–) group, the hexylsulfanyl substituent (five additional methylene units relative to methylsulfanyl) is estimated to increase logP by approximately 2.5 log units, yielding a predicted logP of ~5.8 for the target compound. This represents a roughly 300-fold increase in octanol-water partition coefficient relative to the methylsulfanyl analog.
| Evidence Dimension | Lipophilicity (logP / octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Estimated logP ~5.5–6.5 (based on methylsulfanyl analog logP 3.331 + Hansch π-contribution of 5 × ~0.5 for additional –CH2– units) |
| Comparator Or Baseline | 2-(Methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine: measured logP = 3.331 (ChemDiv Compound Y512-7025) |
| Quantified Difference | ΔlogP ≈ +2.2 to +3.2 log units (~160- to ~1,600-fold higher lipophilicity for the hexylsulfanyl compound) |
| Conditions | Predicted logP based on measured logP of methylsulfanyl analog (ChemDiv) and standard Hansch fragment constant methodology; no experimental logP for the target compound was identified in the public domain. |
Why This Matters
A logP shift of this magnitude fundamentally alters passive membrane permeability, nonspecific protein binding, and tissue distribution—meaning the hexylsulfanyl compound is not functionally interchangeable with shorter-chain analogs in cell-based or in vivo assays.
